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Compound of Interest

3-(5-Methoxypyridin-3-yl)prop-2-
Compound Name:
yn-1-ol

Cat. No.: B1324996

An In-depth Technical Guide to the Synthesis and Characterization of 3-(5-Methoxypyridin-3-
yl)prop-2-yn-1-ol

Executive Summary

3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol is a heterocyclic building block containing a pyridine
core functionalized with both a methoxy group and a propargyl alcohol moiety. While a specific
seminal "discovery" paper is not prominent in the literature, its structure is of significant interest
to medicinal chemists and drug development professionals. The pyridine scaffold is a privileged
structure in numerous approved pharmaceuticals, and the propargyl alcohol group offers a
versatile handle for further chemical modification via reactions such as click chemistry, further
cross-couplings, or oxidation/reduction. This guide provides a comprehensive technical
overview of the logical synthesis, characterization, and potential applications of this compound,
framed from the perspective of a senior application scientist. It is designed to serve as a
foundational resource for researchers intending to synthesize or utilize this molecule in their
discovery programs.

Introduction to 3-(5-Methoxypyridin-3-yl)prop-2-yn-
1-ol

3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol, with CAS Number 898561-63-2, is a solid organic
compound whose structure is centered on a 3,5-disubstituted pyridine ring.[1] The strategic
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placement of an electron-donating methoxy group and a reactive propargyl alcohol sidechain
makes it a valuable intermediate for creating libraries of more complex molecules. Its utility lies
in its potential for generating derivatives with diverse biological activities, leveraging the
established importance of the pyridine nucleus in drug design.[2][3]

Physicochemical Properties

A summary of the key chemical and physical properties for 3-(5-Methoxypyridin-3-yl)prop-2-
yn-1-ol is presented below. Note that some properties are predicted based on computational
models due to the limited availability of experimentally determined data in public literature.[4]

Property Value Source
CAS Number 898561-63-2 [11[4]
Molecular Formula CoHoNO:2 [1][4]
Molecular Weight 163.17 g/mol [1114]
Appearance Solid

Boiling Point (Predicted) 324.7+37.0°C [4]
Density (Predicted) 1.20 £ 0.1 g/cm3 [4]

pKa (Predicted) 13.14 £ 0.10 [4]
SMILES String COclcncc(cl)C#CCO

Synthetic Strategy: The Sonogashira Cross-
Coupling Reaction

The molecular architecture of 3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol, featuring a C(sp?)-
C(sp) bond between a pyridine ring and an alkyne, strongly indicates that the most efficient and
logical synthetic route is the Sonogashira cross-coupling reaction.

Rationale for Method Selection

Expertise & Experience: The Sonogashira reaction is a cornerstone of modern organic
synthesis for its reliability and functional group tolerance in forming carbon-carbon bonds
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between aryl/vinyl halides and terminal alkynes.[5] It employs a dual-catalyst system, typically a
palladium complex and a copper(l) salt, which allows the reaction to proceed under mild
conditions, preserving sensitive functional groups like the primary alcohol in the target
molecule.[6][7] This method is widely documented for coupling nitrogen-containing
heterocycles, making it the industry-standard approach for this transformation.[6]

Trustworthiness: The reaction mechanism is well-understood, and the conditions are highly
tunable (catalyst, ligand, base, solvent), allowing for robust optimization and scalability. This
predictability makes it a trustworthy choice for producing key intermediates in a drug discovery
pipeline.

Proposed Synthetic Pathway

The synthesis involves the coupling of a suitable 3-halo-5-methoxypyridine with propargyl
alcohol. A 3-iodo or 3-bromopyridine derivative is typically preferred over a chloro- derivative
due to the relative bond strengths (C-1 < C-Br < C-ClI), which dictates the ease of oxidative
addition to the palladium catalyst.

Pd(PPhs)2Cl2 (cat.)
Cul (cat.)

. Base (e.g., EtsN)
3-Bromo-5-methoxypyridine Solvent (e.g., THF)

\

3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol

Propargyl Alcohol y

(HC=CCH20H)

Click to download full resolution via product page

Caption: Proposed Sonogashira coupling for synthesis.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative, self-validating procedure based on established Sonogashira
coupling methodologies for similar substrates.[8]

Materials:
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e 3-Bromo-5-methoxypyridine (1.0 eq)

e Propargyl alcohol (1.2 eq)

 Bis(triphenylphosphine)palladium(ll) dichloride [Pd(PPhs)2Clz] (0.02 eq)
o Copper(l) iodide [Cul] (0.04 eq)

o Triethylamine (EtsN) (3.0 eq)

¢ Anhydrous Tetrahydrofuran (THF)

Procedure:

Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic
stirrer, condenser, and nitrogen inlet, add 3-bromo-5-methoxypyridine.

e Solvent & Reagents: Dissolve the starting material in anhydrous THF. To this solution, add
propargyl alcohol, followed by triethylamine.

o Degassing: Sparge the resulting mixture with dry nitrogen for 15-20 minutes to remove
dissolved oxygen, which can oxidize and deactivate the palladium catalyst.

o Catalyst Addition: Under a positive flow of nitrogen, add the catalysts, copper(l) iodide and
Pd(PPhs)2Cl2. The reaction mixture will typically change color upon catalyst addition.

» Reaction Monitoring: Heat the reaction to a gentle reflux (or maintain at room temperature,
depending on the reactivity of the halide) and monitor its progress by Thin Layer
Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the
starting halide is consumed.

e Workup: Upon completion, cool the mixture to room temperature. Filter it through a pad of
celite to remove catalyst residues, washing with THF or ethyl acetate. Concentrate the filtrate
under reduced pressure.

 Purification: The crude residue is then re-dissolved in a minimal amount of dichloromethane
and purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate
gradient) to yield the pure 3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol.
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Mechanistic Insight: The Sonogashira Catalytic Cycles

The reaction proceeds via two interconnected catalytic cycles. The palladium cycle is
responsible for activating the aryl halide, while the copper cycle generates the reactive

copper(l) acetylide species.[5]
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Caption: Interconnected catalytic cycles of the Sonogashira reaction.
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Structural Elucidation and Characterization

Trustworthiness: A rigorous analytical workflow is non-negotiable for validating the identity and
purity of a novel compound. Each technique provides orthogonal data that, when combined,
confirms the molecular structure and assesses its purity with high confidence. A commercial
specification sheet, for instance, guarantees a purity of at least 98% as determined by HPLC.

[1]

Analytical Workflow

The following workflow represents a standard, self-validating system for the characterization of
a synthesized organic molecule.

Crude Synthesis Product

Column Chromatography

Purified Product

Confirms Connectivity [Confirms Mass

/ Structurél Characterizatior\

1H & 13C NMR Mass Spectrometry (MS) Purity Assessment (HPLC)

Confirms Purity >98%

Click to download full resolution via product page

Caption: Standard workflow for synthesis, purification, and analysis.

Expected Analytical Data
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The following table summarizes the expected analytical results that would confirm the

successful synthesis of 3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol.

Technique Expected Result Rationale
Signals for aromatic protons on
the pyridine ring, a singlet for
the methoxy (-OCHs) group, a Confirms the presence and
1H NMR triplet for the alcohol proton (- connectivity of all proton
OH), and a triplet/doublet environments.
system for the methylene
protons (-CHz-).
Signals corresponding to the 9
unigue carbon atoms,
15C NMR including two quaternary Verifies the complete carbon

carbons for the alkyne (C=C)
and distinct signals for the

pyridine ring carbons.

skeleton of the molecule.

Mass Spec (e.g., ESI+)

A prominent ion peak at m/z =
164.06 [M+H]*.

Confirms the molecular weight
(163.17) and elemental
composition (CoHoaNO2).[1]

HPLC

A single major peak with >98%
of the total integrated area at a

characteristic retention time.

Quantifies the purity of the final

compound.[1]

Potential Applications and Future Directions

The true value of 3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol lies in its role as a versatile

chemical intermediate.

o Medicinal Chemistry: The pyridine core is a common feature in drugs targeting a wide array

of biological systems.[2] The propargyl alcohol can be used as a linchpin for fragment-based

drug discovery (FBDD) or as a precursor for more complex side chains. The alkyne

functionality is a prime substrate for copper-catalyzed azide-alkyne cycloaddition (CUAAC)

"click" chemistry, enabling the rapid synthesis of triazole-containing compound libraries.
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» Materials Science: Aryl-alkyne structures are precursors for organic electronic materials and
polymers with interesting photophysical properties.

Currently, there is a lack of published data on the specific biological activities of this compound.
This represents a clear opportunity for future research. Screening 3-(5-Methoxypyridin-3-
yl)prop-2-yn-1-ol and its derivatives against various biological targets (e.g., kinases, GPCRs,
ion channels) could uncover novel therapeutic leads.

Conclusion

While the formal "discovery"” of 3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol is not attributable to
a single pioneering publication, its logical and efficient synthesis is readily conceived through
the robust and reliable Sonogashira cross-coupling reaction. This guide provides the essential
technical framework for its synthesis, purification, and rigorous characterization. The compound
stands as a valuable and readily accessible building block, offering significant potential for
researchers in drug discovery and materials science to explore new chemical space and
develop novel functional molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Discovery of 3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1324996#discovery-of-3-5-methoxypyridin-3-yl-prop-
2-yn-1-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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